molecular formula C18H23N B14238899 2,5-Diethynyl-N-octylaniline CAS No. 540474-58-6

2,5-Diethynyl-N-octylaniline

Cat. No.: B14238899
CAS No.: 540474-58-6
M. Wt: 253.4 g/mol
InChI Key: BKKBBDGXBZHECB-UHFFFAOYSA-N
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Description

2,5-Diethynyl-N-octylaniline is an organic compound characterized by the presence of ethynyl groups attached to a benzene ring, with an octyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethynyl-N-octylaniline typically involves the coupling of ethynyl groups to a benzene ring substituted with an octyl group and an aniline moiety. One common method involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethynyl-N-octylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Diethynyl-N-octylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Diethynyl-N-octylaniline exerts its effects involves the interaction of its functional groups with specific molecular targets. The ethynyl groups can participate in π-π interactions and hydrogen bonding, while the aniline moiety can engage in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Uniqueness: 2,5-Diethynyl-N-octylaniline is unique due to the presence of both ethynyl and octyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and materials science .

Properties

CAS No.

540474-58-6

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

2,5-diethynyl-N-octylaniline

InChI

InChI=1S/C18H23N/c1-4-7-8-9-10-11-14-19-18-15-16(5-2)12-13-17(18)6-3/h2-3,12-13,15,19H,4,7-11,14H2,1H3

InChI Key

BKKBBDGXBZHECB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=C(C=CC(=C1)C#C)C#C

Origin of Product

United States

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